8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Overview
Description
The compound is a derivative of pyrimido[4,5-b]quinoline, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They are often seen in practical applications such as drugs, pesticides, and dyes.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the nitro group is often involved in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a nitro group can increase the polarity of the molecule .Scientific Research Applications
Organic Synthesis Techniques
Studies on the synthesis of complex quinoline and pyrimidine derivatives, such as "New ring systems derived from 4,5-diaminobenzo[b]thiophen and its 3-methyl derivative" by N. Chapman, K. Clarke, and K. Sharma (1971), demonstrate the development of novel ring systems and highlight the versatility of these heterocyclic cores in organic synthesis Chapman, Clarke, & Sharma, 1971. Similarly, the synthesis of hexahydropyrimido[5,4-c]quinoline derivatives with antioxidant properties, as explored by L. Ismaili et al. (2008), showcases the application of these compounds in developing molecules with potential therapeutic benefits Ismaili, Nadaradjane, Nicod, Guyon, Xicluna, Robert, & Refouvelet, 2008.
Anticancer and Cytotoxic Studies
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines by L. Deady et al. (2003) demonstrates the cytotoxic potential of quinoline derivatives against various cancer cell lines, indicating the importance of these structures in medicinal chemistry for developing new anticancer therapies Deady, Rodemann, Zhuang, Baguley, & Denny, 2003.
Material Science Applications
The synthesis of dibenzothiophene/oxide and quinoxaline/pyrazine derivatives, as investigated by T.‐H. Huang et al. (2006), highlights the application of quinoline derivatives in material science, particularly as electron-transport materials for organic light-emitting devices Huang, Whang, Shen, Wen, Lin, Ke, Chen, & Wu, 2006. This research underscores the potential of quinoline and pyrimidine derivatives in developing advanced materials for electronic applications.
Safety and Hazards
Properties
IUPAC Name |
8,8-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-26(2)12-18-21(19(31)13-26)20(16-6-4-3-5-7-16)22-23(27-18)28-25(29-24(22)32)35-14-15-8-10-17(11-9-15)30(33)34/h3-11,20H,12-14H2,1-2H3,(H2,27,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHPAEFMJZVYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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